molecular formula C20H15ClF3NO2 B11950221 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide CAS No. 853311-79-2

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No.: B11950221
CAS No.: 853311-79-2
M. Wt: 393.8 g/mol
InChI Key: KDBVDBDOXCDBRJ-UHFFFAOYSA-N
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Description

The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide features a furan ring substituted with a 4-chlorophenyl group at the 5-position, a propanamide linker, and an N-bound 2-(trifluoromethyl)phenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs provide insights into its likely properties and activities .

Properties

CAS No.

853311-79-2

Molecular Formula

C20H15ClF3NO2

Molecular Weight

393.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H15ClF3NO2/c21-14-7-5-13(6-8-14)18-11-9-15(27-18)10-12-19(26)25-17-4-2-1-3-16(17)20(22,23)24/h1-9,11H,10,12H2,(H,25,26)

InChI Key

KDBVDBDOXCDBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups through substitution reactions. The final step often involves the formation of the propanamide group through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may produce amines.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide serves as a valuable building block for the synthesis of more complex molecules. It can be utilized in:

  • Material Science : Development of novel materials with unique electronic or optical properties.
  • Organic Synthesis : Serving as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Case Study : Research has demonstrated that derivatives of this compound can exhibit enhanced reactivity due to the electron-withdrawing effects of the trifluoromethyl group, facilitating further functionalization reactions .

Biology

The biological applications of this compound are particularly noteworthy due to its ability to interact with various biological molecules:

  • Drug Discovery : The compound's structure allows it to potentially bind to specific receptors or enzymes, making it a candidate for developing new therapeutic agents.
  • Antiviral Activity : Preliminary studies indicate that similar compounds have shown promising antiviral effects against several viruses, suggesting that this compound may also possess similar properties.

Case Study : In vitro studies on related furan derivatives have shown significant antiviral activity against RNA viruses, indicating that this compound might be explored for antiviral drug development .

Industry

In industrial applications, this compound can be utilized for producing specialty chemicals with specific desired properties. Its unique structure may lead to:

  • Agrochemicals : Development of new pesticides or herbicides that can improve crop yields.
  • Fine Chemicals : Synthesis of high-value chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Furan Substituent Amide Substituent Molecular Weight Key Features
Target Compound 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 383.78 g/mol Combines Cl (electron-withdrawing) and CF₃ (lipophilic group) .
3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide (E3) 4-Bromophenyl 3-Chloro-2-methylphenyl 432.72 g/mol Bromine increases molecular weight and steric bulk compared to Cl .
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide (E8) 4-Fluorophenyl 3-Chlorophenyl 371.79 g/mol Fluorine enhances metabolic stability; Cl and F differ in electronegativity .
N-[4-Amino-3-(trifluoromethyl)phenyl]-3-(furan-2-yl)propanamide (E14) Furan-2-yl (unsubstituted) 4-Amino-3-(trifluoromethyl)phenyl 298.26 g/mol Amino group introduces polarity; lacks halogen on furan .
Key Observations:
  • Halogen Effects : The 4-chlorophenyl group on the furan (target) vs. 4-bromophenyl (E3) or 4-fluorophenyl (E8) alters electronic and steric properties. Chlorine balances electronegativity and lipophilicity, whereas bromine increases steric hindrance .
  • Amide Substituents: The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity compared to the 3-chloro-2-methylphenyl (E3) or 3-chlorophenyl (E8).
  • Polarity: The amino group in E14 increases solubility but may reduce membrane permeability compared to halogenated analogs .

Physicochemical Properties

  • Lipophilicity: The CF₃ group in the target compound increases logP compared to E8 (F-substituted) and E14 (amino-substituted). This may enhance blood-brain barrier penetration or target binding in hydrophobic pockets.
  • Metabolic Stability : Fluorine in E8 improves resistance to oxidative metabolism, whereas the target’s Cl and CF₃ groups may slow degradation via steric or electronic effects .

Biological Activity

The compound 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a complex organic molecule characterized by its unique structural features, including a furan ring and multiple aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen, which is known for its reactivity and ability to participate in various chemical reactions.
  • Chlorophenyl Group : The presence of a chlorinated phenyl group enhances the compound's lipophilicity and may influence its biological interactions.
  • Trifluoromethyl Substitution : The trifluoromethyl group is recognized for improving the metabolic stability and bioavailability of compounds, making them more effective in therapeutic applications.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, derivatives with similar furan and chlorophenyl structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF7 (Breast Cancer)3.79
Compound BA549 (Lung Cancer)26
Compound CHCT116 (Colorectal Cancer)0.95

These findings suggest that the structural features of the compound may confer similar anticancer activities, warranting further investigation into its efficacy against specific cancer types.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation, thereby reducing tumor growth or inflammatory responses.
  • Receptor Modulation : It could interact with receptors that play critical roles in cell signaling pathways associated with cancer and inflammation.
  • Cell Cycle Arrest : Some studies have indicated that related compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.

Research Findings

Several studies have explored the biological activity of compounds related to this compound. For example:

  • Anticonvulsant Activity : Research has shown that fluorinated compounds exhibit notable anticonvulsant properties, suggesting a potential for neurological applications as well .
  • In Vitro Studies : In vitro assays have demonstrated that modifications in the substituents significantly affect the biological activity, emphasizing the importance of structural optimization in drug design .

Case Studies

  • Case Study on Anticancer Activity : A study focusing on a series of furan derivatives revealed that those with trifluoromethyl substitutions displayed enhanced cytotoxicity against multiple cancer cell lines compared to their non-fluorinated counterparts. The study concluded that these modifications could lead to new therapeutic agents for cancer treatment.
  • Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of similar compounds, indicating that they could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a promising avenue for treating inflammatory diseases .

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